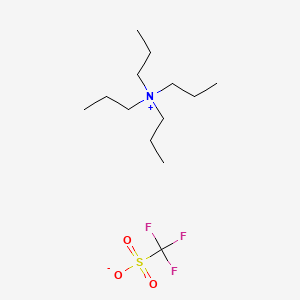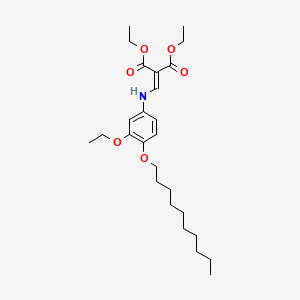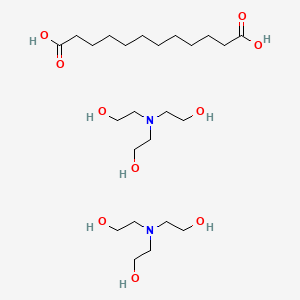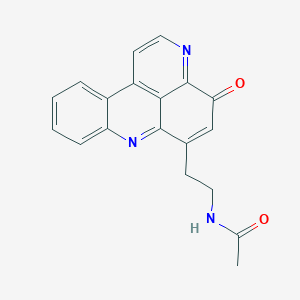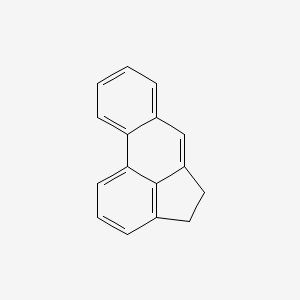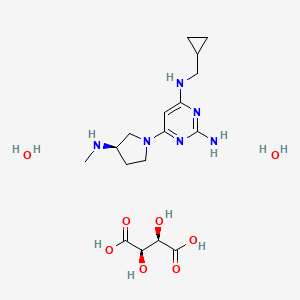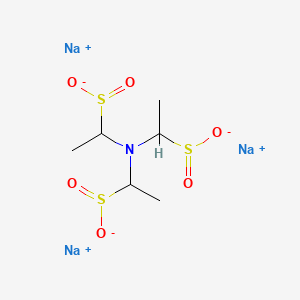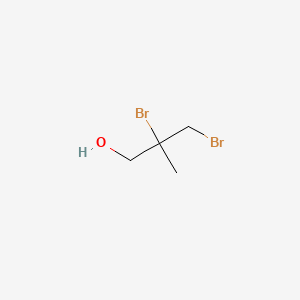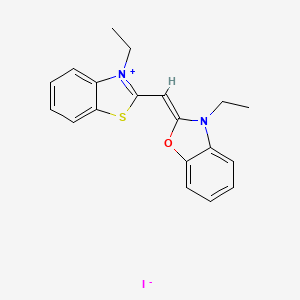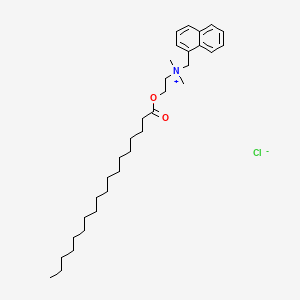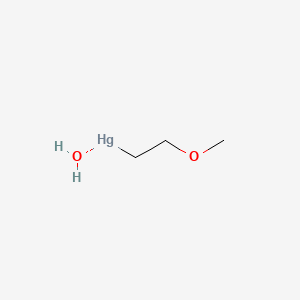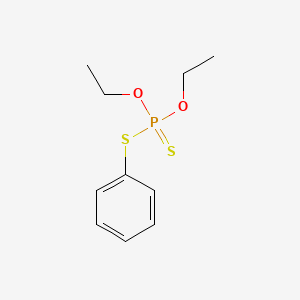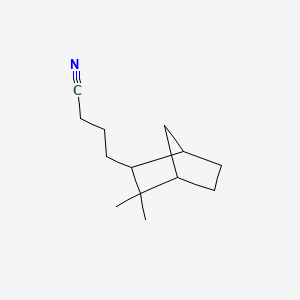
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is a chemical compound with the molecular formula C21H34ClO6P. It is known for its unique structure, which includes a phosphonic acid group, a chlorinated aromatic ring, and an octyl chain. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester typically involves the reaction of 2-chloro-4-methoxyphenol with octyl bromide in the presence of a base to form the intermediate 8-(2-chloro-4-methoxyphenoxy)octane. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the aromatic ring and octyl chain contribute to its hydrophobic interactions with biological membranes, influencing its activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, dimethyl ester
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, monoethyl ester
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diisopropyl ester
Uniqueness
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
73514-90-6 |
|---|---|
Molekularformel |
C19H32ClO5P |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
2-chloro-1-(8-diethoxyphosphoryloctoxy)-4-methoxybenzene |
InChI |
InChI=1S/C19H32ClO5P/c1-4-24-26(21,25-5-2)15-11-9-7-6-8-10-14-23-19-13-12-17(22-3)16-18(19)20/h12-13,16H,4-11,14-15H2,1-3H3 |
InChI-Schlüssel |
KQBCWWOQYIOBHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


